Unraveling the Chemistry of Nitrated Polycyclic Aromatic Compounds: A Technical Guide to 3-Nitro-9H-fluoren-9-ol and 3-Nitrofluoranthene
Unraveling the Chemistry of Nitrated Polycyclic Aromatic Compounds: A Technical Guide to 3-Nitro-9H-fluoren-9-ol and 3-Nitrofluoranthene
An in-depth analysis of the chemical structures, properties, synthesis, and biological activities of 3-Nitro-9H-fluoren-9-ol and 3-Nitrofluoranthene, two distinct compounds often mistaken due to nomenclature similarities. This guide serves as a vital resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of these nitrated polycyclic aromatic compounds.
Initial investigations into "3-Nitrofluoranthen-9-ol" have revealed that this specific chemical name likely represents a misnomer, potentially arising from a conflation of two distinct but structurally related compounds: 3-Nitro-9H-fluoren-9-ol and 3-Nitrofluoranthene . This technical guide will address this ambiguity by providing a detailed examination of both entities, clarifying their individual characteristics and importance in the scientific landscape.
Chemical Structure and Identification
The foundational difference between these two compounds lies in their core polycyclic aromatic hydrocarbon (PAH) structure. 3-Nitro-9H-fluoren-9-ol is a derivative of fluorene, which features two benzene rings fused to a central five-membered ring. In contrast, 3-Nitrofluoranthene is a derivative of fluoranthene, a more complex PAH consisting of a naphthalene and a benzene unit fused together.
1.1. 3-Nitro-9H-fluoren-9-ol
This compound, with the CAS number 58084-75-6, is characterized by a fluorene backbone with a nitro group (-NO₂) at the 3rd position and a hydroxyl group (-OH) at the 9th position of the fluorene ring system.
1.2. 3-Nitrofluoranthene
Identified by the CAS number 892-21-7, this compound consists of a fluoranthene molecule with a nitro group attached at the 3rd position.[1] It is a known environmental contaminant, often found in diesel engine exhaust and ambient air particulates.[2]
Physicochemical Properties
The distinct structural frameworks of these two compounds give rise to different physicochemical properties, which are crucial for understanding their behavior in biological and environmental systems. The following tables summarize the key quantitative data for each compound.
Table 1: Physicochemical Properties of 3-Nitro-9H-fluoren-9-ol
| Property | Value |
| Molecular Formula | C₁₃H₉NO₃ |
| Molecular Weight | 227.22 g/mol |
| CAS Number | 58084-75-6 |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Table 2: Physicochemical Properties of 3-Nitrofluoranthene
| Property | Value |
| Molecular Formula | C₁₆H₉NO₂ |
| Molecular Weight | 247.25 g/mol [1] |
| CAS Number | 892-21-7[1] |
| Appearance | Yellow to orange crystalline solid[3] |
| Melting Point | 157-159 °C |
| Boiling Point | Not specified |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and dichloromethane[3] |
Synthesis and Experimental Protocols
The synthesis of these nitrated PAHs involves distinct chemical strategies, reflecting their different starting materials and functional groups.
Synthesis of 3-Nitro-9H-fluoren-9-ol
The synthesis of 3-Nitro-9H-fluoren-9-ol can be achieved through the reduction of its corresponding ketone, 3-nitro-9-fluorenone.
Experimental Protocol: Reduction of 3-Nitro-9-fluorenone
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Step 1: Dissolve 3-nitro-9-fluorenone in a suitable solvent, such as methanol or ethanol.
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Step 2: Cool the solution in an ice bath.
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Step 3: Slowly add a molar excess of sodium borohydride to the stirred solution.
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Step 4: Monitor the reaction progress using thin-layer chromatography (TLC).
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Step 5: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute acetic acid).
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Step 6: Extract the product with an organic solvent (e.g., ethyl acetate).
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Step 7: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 8: Purify the crude product by recrystallization or column chromatography.
Synthesis of 3-Nitrofluoranthene
The synthesis of 3-Nitrofluoranthene is typically achieved through the direct nitration of fluoranthene using a nitrating agent.[1]
Experimental Protocol: Nitration of Fluoranthene
This synthesis is an example of an electrophilic aromatic substitution reaction.
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Step 1: Dissolve fluoranthene in a suitable solvent, such as glacial acetic acid or sulfuric acid.
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Step 2: Cool the solution in an ice bath.
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Step 3: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining a low temperature.
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Step 4: After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.
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Step 5: Pour the reaction mixture onto ice water to precipitate the crude product.
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Step 6: Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and dry the solid.
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Step 7: Purify the crude 3-Nitrofluoranthene by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Biological Activity and Signaling Pathways
The biological activities of these two compounds, particularly their genotoxicity and potential carcinogenic effects, are of significant interest to researchers in toxicology and drug development.
Biological Activity of 3-Nitro-9H-fluoren-9-ol
There is limited information available in the public domain regarding the specific biological activities and signaling pathways of 3-Nitro-9H-fluoren-9-ol. Further research is required to elucidate its pharmacological and toxicological profile.
Biological Activity and Metabolic Activation of 3-Nitrofluoranthene
3-Nitrofluoranthene is a known mutagen and is suspected to be a carcinogen.[2] Its genotoxicity is a result of its metabolic activation to reactive intermediates that can form DNA adducts.[2] This metabolic activation is a multi-step process involving nitroreduction and subsequent esterification.
Metabolic Activation Pathway of 3-Nitrofluoranthene
The primary pathway for the metabolic activation of 3-Nitrofluoranthene involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. This N-hydroxy arylamine can then be esterified by cellular sulfotransferases or acetyltransferases to form a reactive N-acetoxy or N-sulfonyloxy ester. This highly electrophilic species can then react with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form stable DNA adducts. These adducts can lead to mutations during DNA replication and are believed to be the initiating event in the carcinogenesis of this compound.
Caption: Metabolic activation pathway of 3-Nitrofluoranthene leading to DNA adduct formation.
Conclusion
This technical guide has clarified the distinction between 3-Nitro-9H-fluoren-9-ol and 3-Nitrofluoranthene, providing a comprehensive overview of their chemical structures, properties, synthesis, and biological activities. While the user's initial query for "3-Nitrofluoranthen-9-ol" appears to be a misnomer, the detailed information presented for the two distinct, correctly identified compounds will serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. Further investigation into the biological effects of 3-Nitro-9H-fluoren-9-ol is warranted to fully understand its potential impact on biological systems. The established genotoxicity of 3-Nitrofluoranthene underscores the importance of continued research into the metabolic activation and health risks associated with nitrated polycyclic aromatic hydrocarbons.
